3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
CAS No.: 887221-50-3
Cat. No.: VC6376434
Molecular Formula: C26H22ClN3O3
Molecular Weight: 459.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887221-50-3 |
|---|---|
| Molecular Formula | C26H22ClN3O3 |
| Molecular Weight | 459.93 |
| IUPAC Name | 3-(3-chlorophenyl)-1-[(4-methoxyphenyl)methyl]-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione |
| Standard InChI | InChI=1S/C26H22ClN3O3/c1-16-7-12-22-21(13-16)23-24(28(22)2)25(31)30(19-6-4-5-18(27)14-19)26(32)29(23)15-17-8-10-20(33-3)11-9-17/h4-14H,15H2,1-3H3 |
| Standard InChI Key | DZBDMTQPRSQAME-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrimidoindole class, featuring a fused bicyclic system comprising a pyrimidine ring and an indole moiety. Key substituents include:
-
A 3-chlorophenyl group at position 3.
-
A 4-methoxybenzyl group at position 1.
-
Methyl groups at positions 5 and 8.
The molecular formula is C₂₆H₂₂ClN₃O₂, with a molecular weight of 443.9 g/mol.
Table 1: Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 3-(3-Chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione |
| Molecular Formula | C₂₆H₂₂ClN₃O₂ |
| Molecular Weight | 443.9 g/mol |
| SMILES Notation | COc1ccc(cc1)CN2C(=O)N(C3=C2C4=C(C(=O)N3)C(=C(N4)C5=CC(=CC=C5)Cl)C)C |
| LogP (Partition Coeff.) | 4.85 (predicted) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) data from a related pyrimidoindole derivative (δ = 7.60–7.23 ppm for aromatic protons, 3.52 ppm for methoxy groups) confirm the presence of substituted aromatic rings and methoxybenzyl groups . Mass spectrometry (MS) reveals a parent ion peak at m/z 443.9 [M+H]⁺, consistent with the molecular formula.
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis involves a multi-step sequence:
-
Formation of the indole core via Fischer indole synthesis using phenylhydrazine and cyclohexanone derivatives.
-
Pyrimidine ring construction through cyclocondensation of the indole intermediate with urea or thiourea under acidic conditions.
-
Functionalization via electrophilic aromatic substitution to introduce the 3-chlorophenyl and 4-methoxybenzyl groups.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄ (cat.), ethanol, reflux, 24 h | 65 |
| 2 | NH₂CONH₂, HCl, 120°C, 48 h | 52 |
| 3 | 3-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 78 |
Mechanistic Insights
-
Cyclocondensation: The indole amine reacts with urea to form the pyrimidine ring via nucleophilic attack and dehydration.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling introduces the chlorophenyl group.
Physicochemical Properties
Solubility and Stability
The compound is lipophilic (logP ≈ 4.85), with poor aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation under strong acidic (pH < 3) or alkaline (pH > 10) conditions.
Thermal Behavior
Differential Scanning Calorimetry (DSC) shows a melting point of 213–215°C, indicative of high crystalline stability.
Biological Activity and Applications
Structure-Activity Relationships (SAR)
-
The 3-chlorophenyl group enhances DNA intercalation.
-
Methoxybenzyl substitution improves metabolic stability.
Comparative Analysis with Analogues
Pyrimidoindole Derivatives
Compared to EVT-2898563 (a structural analogue), the title compound exhibits 3-fold higher cytotoxicity due to its chloro-substituted aryl group.
Heterocyclic Systems
Unlike simpler indoles (e.g., 1H-indole-3-carbaldehyde), the pyrimidoindole core enables dual inhibition of enzymatic targets .
Future Research Directions
Optimization Strategies
-
Prodrug Development: Masking the methoxy group to enhance solubility.
-
Targeted Delivery: Conjugation with nanoparticles for tumor-specific accumulation.
Clinical Translation
Phase I toxicity studies are warranted to assess safety profiles in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume